molecular formula C11H12N2 B13233698 N-Methyl-3-(1H-pyrrol-1-yl)aniline

N-Methyl-3-(1H-pyrrol-1-yl)aniline

Cat. No.: B13233698
M. Wt: 172.23 g/mol
InChI Key: CZDULQBOEZOTEP-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Aniline (B41778) and Pyrrole (B145914) Derivatives

N-Methyl-3-(1H-pyrrol-1-yl)aniline belongs to two significant classes of organic compounds: N-substituted anilines and pyrrole derivatives. Aniline and its derivatives are fundamental components in the synthesis of a wide array of industrial and pharmaceutical products. The substitution on the nitrogen atom, in this case, a methyl group, can significantly alter the compound's chemical properties, such as its basicity and reactivity. echemi.com N-methylaniline, a simpler related compound, demonstrates increased stability and modified solubility compared to aniline. echemi.com

The second key feature of this molecule is the pyrrole ring attached to the aniline moiety. Pyrrole is a five-membered aromatic heterocycle that is a core component of many biologically active molecules, including natural products and pharmaceuticals. eurekaselect.comscitechdaily.com The incorporation of a pyrrole ring into the aniline structure creates a bifunctional molecule with distinct electronic and steric properties, making it a versatile reagent in organic synthesis. The combination of these two moieties in this compound results in a compound with potential for diverse chemical transformations and applications. ontosight.ai

Significance as a Building Block and Functional Molecule in Advanced Chemical Synthesis

The unique arrangement of the N-methylaniline and pyrrole groups in this compound makes it a valuable building block in the construction of more complex molecular architectures. Pyrrole derivatives are widely recognized for their importance in medicinal chemistry and materials science. eurekaselect.comacs.org They serve as precursors for the synthesis of a variety of heterocyclic compounds. nih.gov

Similarly, N-substituted anilines are crucial intermediates in the synthesis of various organic compounds. acs.org The development of efficient methods for synthesizing N-substituted anilines is an active area of research, highlighting their importance. acs.org The presence of both of these functional groups in a single molecule allows for a range of synthetic manipulations. For instance, the aniline nitrogen can be further functionalized, and the pyrrole ring can participate in various cycloaddition and substitution reactions. This versatility makes this compound a significant tool for chemists aiming to create novel compounds with specific properties.

Scope and Objectives of Dedicated Academic Research on this compound

Dedicated academic research on this compound and related compounds is driven by the desire to explore their full synthetic potential. A primary objective is the development of novel and efficient synthetic routes to access this and similar molecules. The synthesis of N-substituted pyrrole derivatives can be achieved through various methods, including the Paal-Knorr reaction, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. acs.org

Another key research focus is the investigation of the reactivity of this compound. Understanding how the electronic interplay between the aniline and pyrrole rings influences its chemical behavior is crucial for its effective use in synthesis. Researchers are also interested in exploring the potential of this molecule as a precursor for the synthesis of functional materials, such as polymers and dyes, given that aniline derivatives are known to be used in these applications. echemi.comresearchgate.netrsc.orgnih.gov The study of its coordination chemistry with various metal ions could also open up new avenues in catalysis.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂ cymitquimica.com
Molecular Weight172.23 g/mol cymitquimica.com
CAS Number1344327-57-6 shachemlin.combldpharm.com
Appearance--
Purity≥ 95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-3-pyrrol-1-ylaniline

InChI

InChI=1S/C11H12N2/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9,12H,1H3

InChI Key

CZDULQBOEZOTEP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)N2C=CC=C2

Origin of Product

United States

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of N Methyl 3 1h Pyrrol 1 Yl Aniline

Fundamental Reactivity of the N-Methylaniline and Pyrrole (B145914) Moieties

The reactivity of N-Methyl-3-(1H-pyrrol-1-yl)aniline is a composite of the individual characteristics of the N-methylaniline and pyrrole groups.

Nucleophilic Character of the Amine Group

The secondary amine group in the N-methylaniline portion of the molecule exhibits nucleophilic properties. The nitrogen atom possesses a lone pair of electrons, making it a site for reactions with electrophiles. N-methylaniline, as a representative aryl amine, is known to neutralize acids in exothermic reactions to form salts and water. noaa.gov This inherent nucleophilicity is a key factor in its chemical behavior, allowing it to participate in various bond-forming reactions. For instance, it can react with alkyl halides or undergo acylation. The reactivity of the amine can be influenced by the electronic effects of the pyrrole substituent on the aniline (B41778) ring.

Electron-Rich Nature of the Pyrrole Ring

The pyrrole ring is a five-membered aromatic heterocycle that is considered electron-rich. libretexts.orglibretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons throughout the ring, creating an aromatic sextet of π-electrons. libretexts.orglibretexts.orgwikipedia.org This electron-rich character makes the pyrrole ring highly susceptible to electrophilic substitution reactions. libretexts.org The carbon atoms of the pyrrole ring are more nucleophilic than typical double-bond carbons, and substitution preferentially occurs at the C2 or C3 positions. libretexts.org The presence of the N-methylaniline group at the 1-position of the pyrrole ring can influence the regioselectivity of these electrophilic attacks.

Cyclocondensation and Intramolecular Cyclization Reactions

A significant aspect of the chemistry of this compound and its analogs involves their participation in cyclocondensation and intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of considerable interest due to the potential applications of the resulting complex molecules in medicinal chemistry and materials science. ontosight.ai

Oxidative Cyclization to Pyrrolo[1,2-a]quinoxalines and Analogues

Derivatives of this compound, specifically 2-(1H-pyrrol-1-yl)anilines, can undergo oxidative cyclization to yield pyrrolo[1,2-a]quinoxalines. rsc.orgresearchgate.netresearchgate.netcitedrive.com This transformation involves the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a rigid, fused ring system. Various oxidizing agents and reaction conditions have been explored to facilitate this cyclization. For example, an iodine-mediated electrochemical method has been developed for the C(sp³)–H cyclization to produce functionalized quinoxalines with good to excellent yields under mild conditions. rsc.org Another approach involves a PIFA-promoted intramolecular oxidative cyclization of pyrrolo- and indolo[1,2-a]quinoxalino-appended porphyrins. nih.gov

Role of Transition Metal Catalysis in Cyclization (e.g., Au(I)-catalyzed, Copper-catalyzed)

Transition metals play a crucial role in catalyzing the cyclization of this compound derivatives. Copper catalysts, in particular, have been extensively studied for this purpose.

Copper-Catalyzed Reactions:

An efficient method for the one-pot synthesis of pyrrolo[1,2-a]quinoxalines involves a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. rsc.orgresearchgate.netresearchgate.netcitedrive.com This process is characterized by its use of O2 as an oxidant and commercially available catalysts. researchgate.net Mechanistic studies suggest the involvement of alkyl radical species in this cascade reaction. rsc.orgresearchgate.net

Another copper-catalyzed approach involves a [5 + 1] cyclization of o-pyrrolo anilines and heterocyclic N-tosylhydrazones to access spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives. nih.gov This sequential reaction proceeds through a nucleophilic attack of the amine on a copper-carbene, followed by a 1,2-H shift and an oxidative cyclization cascade of N-ylides. nih.gov

Furthermore, a copper-catalyzed chemodivergent tandem cyclization of N-(ortho-alkynyl)aryl-pyrroles has been developed, leading to various ring-fused N-heterocycles. sci-hub.se In this reaction, Cu(OTf)2 is proposed to act as a π-acid, activating the carbon-carbon triple bond for subsequent nucleophilic attack by the pyrrole ring. sci-hub.se

The following table summarizes key findings from copper-catalyzed cyclization reactions:

CatalystReactantsProductKey Features
Cu(II)2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxidesPyrrolo[1,2-a]quinoxalinesOne-pot domino reaction, C-C and C-N bond formation, involves alkyl radicals. rsc.orgresearchgate.netresearchgate.netcitedrive.com
Coppero-Pyrrolo anilines and heterocyclic N-tosylhydrazonesSpiro-dihydropyrrolo[1,2-a]quinoxaline derivatives[5 + 1] cyclization, involves copper-carbene and N-ylide intermediates. nih.gov
Cu(OTf)2N-(ortho-alkynyl)aryl-pyrrolesRing-fused N-heterocyclesChemodivergent tandem cyclization, catalyst acts as a π-acid. sci-hub.se

Carbon-Carbon and Carbon-Nitrogen Bond Formation Mechanisms

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the cyclization reactions of this compound derivatives. These bond formations can occur through various mechanisms depending on the specific reaction conditions and catalysts employed.

In the context of copper-catalyzed oxidative cyclization, the reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides proceeds through both C-C and C-N bond formation. rsc.orgresearchgate.netresearchgate.net The mechanism is thought to involve radical species. rsc.orgresearchgate.net

The Buchwald-Hartwig cross-coupling reaction represents a significant palladium-catalyzed method for C-N bond formation between amines and aryl halides. tcichemicals.com While not directly applied to this compound in the provided context, this type of reaction is a cornerstone of modern organic synthesis for constructing nitrogen-containing compounds. tcichemicals.comrsc.orgorganic-chemistry.org

Intramolecular nucleophilic and electrophilic cyclizations of N-alkyne-substituted pyrrole derivatives also showcase diverse C-N and C-C bond-forming strategies. beilstein-journals.org For instance, the reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to different cyclization products depending on the electronic nature of the alkyne substituents. beilstein-journals.org Electrophilic cyclization with iodine, on the other hand, consistently yields a specific regioisomer. beilstein-journals.org

Sequential reactions, such as N-alkylation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a subsequent [4 + 2] cyclocondensation, have been employed to synthesize complex heterocyclic systems like pyrrolo[3,4-d]pyridazin-1-ones from pyrrole precursors. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The dual aromatic nature of this compound—the pyrrole ring and the phenyl ring—provides multiple sites for electrophilic substitution. The preferred site of reaction will depend on the nature of the electrophile and the reaction conditions. In contrast, nucleophilic substitution is generally less favorable on these electron-rich aromatic systems unless specific activating groups are present.

Electrophilic Substitution:

The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609). researchgate.net This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance. Electrophilic attack on the pyrrole ring typically occurs at the C2 and C5 positions. In the case of N-arylpyrroles, the substitution pattern can be influenced by the electronic nature of the aryl group.

The aniline ring is also activated towards electrophilic aromatic substitution by the electron-donating methylamino group, which directs incoming electrophiles to the ortho and para positions. However, in this compound, the pyrrole substituent is at the meta position relative to the methylamino group. This leads to a complex interplay of directing effects. The positions ortho and para to the methylamino group (C2, C4, and C6 of the aniline ring) are activated.

A Vilsmeier-Haack type reaction, which is a mild method for formylation of electron-rich aromatic compounds, would be expected to occur preferentially on the highly reactive pyrrole ring. chemtube3d.com

ElectrophileExpected Major Product(s)Ring of Substitution
Br₂2-Bromo-1-(3-(methylamino)phenyl)-1H-pyrrole and/or 5-Bromo-1-(3-(methylamino)phenyl)-1H-pyrrolePyrrole
HNO₃/H₂SO₄1-(3-(Methylamino)phenyl)-2-nitro-1H-pyrrole and/or 1-(3-(Methylamino)phenyl)-3-nitro-1H-pyrrolePyrrole
SO₃/H₂SO₄1-(3-(Methylamino)phenyl)-1H-pyrrole-2-sulfonic acidPyrrole
RCOCl/AlCl₃2-Acyl-1-(3-(methylamino)phenyl)-1H-pyrrolePyrrole
POCl₃/DMF1-(3-(Methylamino)phenyl)-1H-pyrrole-2-carbaldehydePyrrole

Nucleophilic Substitution:

Nucleophilic aromatic substitution on an unsubstituted N-arylpyrrole is generally difficult. The electron-rich nature of both the pyrrole and phenyl rings makes them poor substrates for nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. quimicaorganica.org For instance, the presence of a nitro group at the 5-position of a pyrrole ring can facilitate nucleophilic substitution. quimicaorganica.org Given the absence of such activating groups in this compound, direct nucleophilic substitution on either ring is not expected to be a favorable pathway under standard conditions.

Radical Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions can be initiated by various means, including thermal or photochemical methods, and often exhibit different selectivity compared to ionic reactions.

The C-H bonds of the pyrrole ring, particularly at the C2 and C5 positions, are susceptible to attack by radical species. For example, the arylation of N-methylpyrrole with aryl radicals generated from phenylhydrazine (B124118) has been reported to proceed with high regioselectivity at the C2 position. A similar outcome could be anticipated for this compound.

The N-methyl group can also be a site for radical reactions. For instance, N-methylaniline can undergo reactions involving the formation of an aminomethyl radical.

Radical SourcePotential Reaction PathwayExpected Product(s)
Aryl Radicals (Ar•)Radical arylation2-Aryl-1-(3-(methylamino)phenyl)-1H-pyrrole
Peroxyl Radicals (ROO•)OxidationComplex mixture of oxidized products
N-Bromosuccinimide (NBS)Allylic-type bromination of the methyl group (less likely) or ring bromination2-Bromo-1-(3-(methylamino)phenyl)-1H-pyrrole

Influence of N-Methyl Substitution on Reaction Kinetics and Selectivity

The presence of the N-methyl group on the aniline nitrogen has a significant impact on the reactivity and selectivity of this compound compared to its parent compound, 3-(1H-pyrrol-1-yl)aniline.

Electronic Effects: The methyl group is an electron-donating group through induction. This increases the electron density on the aniline nitrogen, making it more nucleophilic and a stronger activating group for electrophilic aromatic substitution on the phenyl ring. This enhanced activation would likely increase the rate of electrophilic substitution on the aniline ring compared to the unsubstituted analog.

Steric Effects: The methyl group also introduces steric hindrance around the nitrogen atom. This can influence the approach of bulky reagents to the nitrogen itself and to the adjacent ortho positions of the phenyl ring. For reactions involving the nitrogen atom, such as alkylation or acylation, the rate might be slightly decreased compared to the primary amine. In electrophilic substitution reactions on the phenyl ring, the steric bulk of the N-methyl-pyrrol-1-yl group could influence the ortho/para selectivity.

Reaction TypeInfluence of N-Methyl Group (Compared to NH₂)Rationale
Electrophilic Substitution (Aniline Ring)Increased rateInductive electron donation from the methyl group enhances the activating effect of the amino group.
Nucleophilicity of Aniline NitrogenIncreasedThe electron-donating methyl group increases the electron density on the nitrogen.
Acylation of Aniline NitrogenPotentially decreased rateSteric hindrance from the methyl group may impede the approach of the acylating agent.
Regioselectivity of Electrophilic Attack on Aniline RingMinor influence on ortho/para ratio, but potential for steric hindrance to affect the absolute rates at these positions.The directing effect is primarily governed by the nitrogen lone pair, but steric factors can play a role.

Advanced Spectroscopic and Structural Characterization of N Methyl 3 1h Pyrrol 1 Yl Aniline and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of N-Methyl-3-(1H-pyrrol-1-yl)aniline in solution.

A hypothetical data table illustrating the expected correlations for this compound is presented below.

Table 1: Hypothetical Multi-Dimensional NMR Correlations for this compound

Proton (¹H) COSY Correlations HMQC/HSQC Correlation (¹³C) HMBC Correlations (¹³C)
N-HN-CH₃-C(aniline ring), C(pyrrole ring)
N-CH₃N-HC(methyl)C(aniline ring)
Aromatic H (aniline)Other Aromatic H (aniline)C(aromatic)Other C(aromatic), C(pyrrole ring)
Aromatic H (pyrrole)Other Aromatic H (pyrrole)C(aromatic)Other C(aromatic), C(aniline ring)

This table is illustrative and based on general principles of NMR spectroscopy.

The chemical shifts and coupling constants observed in the NMR spectra of this compound can be influenced by the solvent and temperature. Changes in solvent polarity can affect the electronic environment of the nuclei, leading to shifts in their resonance frequencies. For example, hydrogen bonding between the N-H proton and a solvent like DMSO-d₆ would likely cause a downfield shift of the N-H proton signal compared to a non-polar solvent like CDCl₃.

Temperature variations can provide insights into dynamic processes such as conformational changes or restricted rotation around the C-N bonds. In the case of this compound, variable temperature NMR studies could reveal information about the rotational barrier around the bond connecting the aniline (B41778) and pyrrole (B145914) rings. At lower temperatures, separate signals might be observed for different conformers if the rotation is slow on the NMR timescale.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and any intermolecular interactions.

The FT-IR spectrum of the related N-methylaniline shows characteristic N-H stretching vibrations. spectrabase.com For this compound, one would expect to see characteristic bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching vibrations. IR spectroscopy has been used to confirm the presence of aniline N-H stretches in similar molecules. mdpi.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (N-CH₃)2850 - 2960
Aromatic C=C Stretch1400 - 1600
C-N Stretch1250 - 1350

This table is based on typical infrared absorption frequencies for organic molecules.

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman frequencies can be correlated with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.net This approach allows for a more precise assignment of the observed vibrational bands. For other aniline derivatives, DFT calculations have been successfully employed to assign vibrational spectra. researchgate.net Theoretical calculations can also help in understanding how intermolecular interactions, such as hydrogen bonding, affect the vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of this compound and for studying its fragmentation patterns. The exact mass measurement provides a highly accurate molecular formula, confirming the elemental composition of the molecule. For the related compound 2-(1H-pyrrol-1-yl)aniline, an [M+H]⁺ ion was observed, and its measured mass was very close to the calculated mass. rsc.org

The fragmentation analysis in mass spectrometry reveals information about the stability of different parts of the molecule and the pathways through which it breaks apart upon ionization. The mass spectrum of N-methylaniline is available in the NIST WebBook, providing an example of the fragmentation of a related structure. nist.gov For this compound, one would expect to observe fragmentation corresponding to the loss of the methyl group, cleavage of the bond between the two rings, and fragmentation of the individual pyrrole and aniline rings.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular and Supramolecular Structures

In the case of this compound, an SC-XRD study would reveal the dihedral angle between the planes of the aniline and pyrrole rings, which is a key conformational parameter. It would also show how the molecules pack in the crystal lattice and detail any hydrogen bonding interactions involving the N-H group or π-π stacking between the aromatic rings. Such interactions are crucial for understanding the supramolecular chemistry of the compound. While a specific SC-XRD structure for this compound is not available in the provided results, the technique has been applied to study polymorphism in similar aniline compounds. mdpi.com A combined single-crystal X-ray and neutron diffraction study on related perovskite structures highlights the power of these methods in elucidating detailed structural information. rsc.org

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

While specific studies on this compound's crystal structure were not found, analysis of analogous compounds provides insight into its likely intermolecular behavior. For instance, in the crystal structure of a related salophene-type compound, molecules are linked by N—H⋯N hydrogen bonds, forming chains. These chains are further interconnected by C—H⋯π interactions, creating a three-dimensional supramolecular architecture. iucr.org Similarly, in 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, molecules form inversion dimers through pairs of N–H···N hydrogen bonds, which are then connected by C–H···π interactions. researchgate.net

The N-H group of the methylamino substituent in this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyrrole ring and the methylamino group can act as acceptors. The aromatic pyrrole and aniline rings provide the basis for π-π stacking interactions, which are common in planar aromatic systems and contribute to the stability of the crystal lattice. The interplay between these hydrogen bonds and π-π stacking interactions will ultimately determine the final crystal packing arrangement.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties.

The study of polymorphism in aniline derivatives has revealed the existence of multiple crystalline forms. For example, single crystals of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline have been shown to exist as two distinct polymorphs, one crystallizing in the P21/n space group and the other in the C2/c space group. mdpi.com These polymorphs can be considered rotamers, differing in the orientation of the methylpyrazolyl substituents. mdpi.com This highlights the potential for this compound to also exhibit polymorphism, depending on crystallization conditions such as solvent, temperature, and pressure.

Crystal engineering, the design and synthesis of new crystalline solids with desired properties, can be applied to control the formation of specific polymorphs of this compound. By understanding and manipulating the intermolecular interactions discussed in the previous section, it may be possible to direct the crystallization process towards a specific polymorphic form with optimized characteristics for a given application.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its constituent aromatic rings and the conjugation between them. In a related compound, 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, absorbances at 290 nm and 300 nm are attributed to the π–π* transitions of the pyrrole and C=N bonds, respectively, while the π–π* transition of the benzene (B151609) ring appears around 350 nm. iucr.org The chemical oxidative polymerization of N-methyl aniline has been followed by UV-Vis spectroscopy, indicating the sensitivity of this technique to changes in the electronic structure of the aniline moiety. scribd.com

The conjugation system in this compound involves the delocalization of π-electrons across the pyrrole and aniline rings. The nature and extent of this conjugation will influence the energy of the electronic transitions and, consequently, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Interaction Type Potential Functional Groups Involved Significance
Hydrogen BondingN-H (donor), N (acceptor) in methylamino and pyrrole groupsDirectional interaction influencing crystal packing and supramolecular assembly.
π-π StackingPyrrole and aniline aromatic ringsNon-directional interaction contributing to the stabilization of the crystal lattice.
C-H···π InteractionsC-H bonds and aromatic ringsWeaker interactions that further stabilize the three-dimensional crystal structure.

Computational and Theoretical Chemistry Investigations of N Methyl 3 1h Pyrrol 1 Yl Aniline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules like N-Methyl-3-(1H-pyrrol-1-yl)aniline.

Optimization of Ground and Transition States

A fundamental step in computational chemistry is the optimization of the molecule's geometry to find its most stable conformation, known as the ground state. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. This process is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of the electronic distribution. researchgate.net

The optimization process also extends to locating transition states, which are the energy maxima along a reaction coordinate. Identifying the structure and energy of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro For this compound, the distribution and energies of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -5.23
LUMO -0.89
Gap 4.34

Note: These are representative values and can vary based on the computational method and basis set used.

Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charge Distributions)

To further quantify the reactivity of different atoms within this compound, various reactivity descriptors are calculated.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The function f(r) indicates the change in electron density at a specific point when the total number of electrons in the molecule changes.

Mulliken Charge Distributions: This analysis provides the partial charge on each atom in the molecule. researchgate.net Atoms with a more negative charge are likely to be sites for electrophilic attack, while those with a more positive charge are prone to nucleophilic attack.

These descriptors provide a more detailed picture of the local reactivity within the molecule, complementing the insights gained from FMO analysis. amazonaws.com

Table 2: Selected Mulliken Charges and Fukui Functions

Atom Mulliken Charge (a.u.) f+ (Nucleophilic Attack) f- (Electrophilic Attack)
N (amine) -0.65 0.08 0.15
N (pyrrole) -0.42 0.05 0.09
C (aniline ring, ortho to amine) 0.12 0.11 0.04
C (aniline ring, para to amine) -0.25 0.03 0.18

Note: These are illustrative values. The actual values depend on the specific computational parameters.

Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com

The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule. Similarly, the chemical shifts in the NMR spectrum can be predicted. Good agreement between the predicted and experimental spectra validates the accuracy of the computational model used. researchgate.net

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, these simulations can map out the entire reaction pathway, identifying intermediates and transition states. mdpi.com

Energy Profiles and Activation Energy Barriers

By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction. Computational studies can accurately predict these activation energy barriers for reactions involving this compound, providing crucial information for understanding its reactivity and for designing new synthetic routes. researchgate.net

Role of Intermediates and Catalysts

In the synthesis of N-aryl pyrroles and related compounds, computational studies have been instrumental in elucidating reaction mechanisms, particularly the role of intermediates and catalysts. For instance, in the context of palladium-catalyzed amination reactions, which are a common method for forming C-N bonds, theoretical calculations can model the entire catalytic cycle. These studies often involve the characterization of key intermediates such as oxidative addition complexes, amido-complexes, and the transition states for reductive elimination.

While no specific computational studies on the catalytic synthesis of this compound have been found, research on similar systems, such as the iridium-catalyzed asymmetric allylic amination of pyrrole (B145914) derivatives, highlights the importance of catalyst-substrate complexes in determining the stereoselectivity and efficiency of the reaction. acs.org Theoretical models in these studies help to understand the non-covalent interactions between the catalyst's ligands and the substrate, which govern the reaction pathway. For a hypothetical synthesis of this compound, computational methods could be employed to screen different catalysts and predict the most efficient synthetic route by calculating the energy profiles of possible reaction pathways.

Conformational Analysis and Torsional Energy Barriers

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. For this compound, the key conformational feature is the dihedral angle between the phenyl and pyrrole rings. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the most stable conformation and the energy barriers for rotation around the C-N bond connecting the two rings.

While direct computational data for this compound is not available, studies on similar bi-aryl systems provide valuable insights. For instance, theoretical investigations of the pyrrole/Al(100) interface have explored the adsorption geometry and conformation of the pyrrole molecule. nih.gov In the case of this compound, the presence of the methyl group on the aniline (B41778) nitrogen will influence the conformational preference due to steric hindrance. It is expected that the molecule will adopt a non-planar conformation to minimize steric clash between the hydrogen atoms on the pyrrole and phenyl rings, and the methyl group.

Table 1: Predicted Torsional Energy Profile for this compound (Hypothetical)

Dihedral Angle (Phenyl-N-C-Pyrrole)Relative Energy (kcal/mol)
0° (Planar)High (Steric Hindrance)
45°Intermediate
90° (Perpendicular)Minimum
135°Intermediate
180° (Planar)High (Steric Hindrance)

This table is a hypothetical representation based on general principles of conformational analysis for similar bi-aryl systems.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. This compound possesses a donor-acceptor character, with the N-methylaniline group acting as an electron donor and the pyrrole ring as a potential electron acceptor or part of the conjugated bridge.

Computational methods, such as time-dependent DFT (TD-DFT), can be used to predict the NLO properties of this compound. These calculations would likely reveal a moderate NLO response, which could potentially be tuned by further substitution on either the aniline or pyrrole rings.

Table 2: Predicted Non-Linear Optical Properties of this compound and Related Compounds (Illustrative)

CompoundDonor GroupAcceptor GroupPredicted First Hyperpolarizability (β) (a.u.)
Aniline-NH₂-Low
N,N-Dimethyl-4-nitroaniline-N(CH₃)₂-NO₂High
This compound-N(CH₃)PhPyrroleModerate (Predicted)

This table provides an illustrative comparison based on established principles of NLO properties in substituted anilines.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density within a molecule, providing insights into intramolecular charge transfer (ICT) and molecular stability. In this compound, NBO analysis can quantify the electronic interactions between the N-methylaniline donor and the pyrrole moiety.

The analysis would likely show significant delocalization of the lone pair electrons of the aniline nitrogen into the π-system of the phenyl ring and the pyrrole ring. This charge transfer is a key factor contributing to the electronic and optical properties of the molecule. The stabilization energy associated with these donor-acceptor interactions, calculated through NBO analysis, provides a quantitative measure of the strength of the intramolecular charge transfer.

Advanced Applications and Materials Science Research Derived from N Methyl 3 1h Pyrrol 1 Yl Aniline Scaffold

Conducting Polymers and Electroactive Materials

The integration of both pyrrole (B145914) and aniline (B41778) functionalities within a single monomer unit, N-Methyl-3-(1H-pyrrol-1-yl)aniline, offers a strategic approach to synthesizing novel conducting polymers. These materials exhibit a unique combination of properties inherited from both parent moieties, leading to enhanced performance in various electronic applications.

Synthesis and Electrochemical Polymerization of Pyrrole-Aniline Derivatives

The synthesis of polymers from this compound is typically achieved through electrochemical polymerization. This process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form polymer chains. The electrochemical approach allows for precise control over the thickness and morphology of the resulting polymer film by adjusting parameters such as the applied potential, current density, and the composition of the electrolyte solution. scispace.comresearchgate.net

The polymerization can proceed through the coupling of pyrrole rings, aniline rings, or a combination of both, leading to a copolymer with a complex and potentially highly tunable structure. The presence of the methyl group on the aniline nitrogen and the linkage at the meta position of the aniline ring influence the steric and electronic environment, thereby affecting the polymerization mechanism and the final properties of the polymer. The general mechanism for the electropolymerization of aniline involves the formation of cation radicals, which then react to form dimers and eventually longer polymer chains. nih.gov A similar mechanism is expected for this compound, with the added complexity of the pyrrole ring's participation in the polymerization process.

Optoelectronic Properties of Derived Polymeric Films

Polymeric films derived from this compound are expected to exhibit interesting optoelectronic properties, stemming from the conjugated π-electron system that extends across both the polypyrrole and polyaniline segments of the polymer backbone. These properties are highly dependent on the doping level and the oxidation state of the polymer. researchgate.net

The electrical conductivity of these films can be tuned over several orders of magnitude through doping with acids or by electrochemical means. In its undoped state, the polymer is typically an insulator, while upon oxidation (p-doping), it becomes a conductor. The color of the polymer film also changes with its oxidation state, a phenomenon known as electrochromism. For instance, polymers based on N-carbazolylalkyl aniline change from transparent light-green in the reduced state to dark green in the oxidized state. epa.gov This suggests that polymers from this compound would also exhibit distinct color changes, making them suitable for applications in smart windows and displays.

The optoelectronic characteristics can be further tailored by copolymerizing this compound with other monomers. For example, copolymerization of aniline with N-methylthionine has been shown to enhance electrochemical properties and cycling stability. researchgate.net

Table 1: Expected Optoelectronic Properties of Poly(this compound)

PropertyExpected CharacteristicInfluencing Factors
Electrical Conductivity Tunable from insulating to conductingDoping level, oxidation state, monomer concentration
Electrochromism Color change upon redox switchingApplied potential, electrolyte
Electrochemical Stability Reversible redox behaviorPolymer structure, electrolyte composition

Integration in Organic Electronic Devices (e.g., OLEDs, Photosensitive Devices)

The unique electroactive and optical properties of polymers derived from this compound make them promising candidates for integration into various organic electronic devices. Their ability to act as both a conductor and a light-emitting or light-absorbing material is particularly advantageous.

In the context of Organic Light-Emitting Diodes (OLEDs) , these polymers could serve as a hole injection or transport layer, facilitating the efficient movement of charge carriers to the emissive layer. The tunable conductivity and work function of the polymer, achieved through controlled doping, would allow for better energy level alignment with other materials in the OLED stack, leading to improved device performance.

For photosensitive devices , such as photodetectors or solar cells, the broad absorption spectrum and photoconductivity of the polymer would be beneficial. Upon absorbing light, the polymer generates electron-hole pairs (excitons), which can then be separated at an interface with another material to produce a photocurrent. The efficiency of this process is dependent on the polymer's morphology and its electronic interface with adjacent layers. The development of biomass-based organic electronics using N-substituted pyrroles highlights the potential for creating more sustainable electronic devices. diva-portal.org

Chemical Sensing and Biosensor Development (Focus on Chemical Principles)

The electroactive nature of polymers derived from this compound also makes them highly suitable for applications in chemical and biological sensing.

Amperometric Sensor Design and Performance

Amperometric sensors operate by measuring the current produced from the oxidation or reduction of an analyte at an electrode surface. Polymers derived from this compound can be used to modify the electrode surface, enhancing its sensitivity and selectivity towards specific analytes.

The design of such a sensor involves depositing a thin film of the polymer onto a working electrode. The polymer can act as a catalyst for the electrochemical reaction of the analyte, or it can pre-concentrate the analyte at the electrode surface, leading to a higher signal. The performance of the sensor, including its sensitivity, selectivity, response time, and stability, is critically dependent on the properties of the polymer film, such as its thickness, porosity, and electronic conductivity. Polyaniline derivatives have been effectively used in amperometric sensors for various gases. nih.gov

Electrochemical Transduction Mechanisms in Sensing

The sensing mechanism in these polymer-based sensors relies on the change in the electrochemical properties of the polymer upon interaction with the analyte. There are several possible transduction mechanisms:

Direct Electrocatalysis: The polymer film can directly catalyze the oxidation or reduction of the analyte. The measured current is proportional to the concentration of the analyte.

Change in Conductivity: The interaction of the analyte with the polymer can alter its doping level, leading to a measurable change in the polymer's conductivity. This change in conductivity can be monitored to determine the analyte concentration.

Swelling/Shrinking of the Polymer: The binding of an analyte can cause the polymer film to swell or shrink, which can affect the diffusion of electroactive species to the electrode surface and thus alter the measured current.

The combination of the pyrrole and aniline moieties in the polymer backbone provides multiple sites for interaction with different analytes, potentially leading to sensors with enhanced selectivity and a broader range of applications.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules connected by non-covalent interactions. The self-assembly of molecules like this compound into ordered structures is dictated by a subtle interplay of these weak forces.

The solid-state structure and crystal packing of molecules derived from the pyrrole and aniline framework are significantly influenced by hydrogen bonding and aromatic interactions. While specific crystal structure data for this compound is not available, analysis of closely related compounds provides insight into the governing intermolecular forces.

For instance, in the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, which features a similar pyrrole moiety, molecules are linked into tetramers by O—H⋯N hydrogen bonds. nih.govresearchgate.net These tetramers then form layers that are stabilized by C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule. nih.govresearchgate.net

Similarly, another related salophene-type compound containing pyrrole rings demonstrates that molecules in the crystal are linked by N—H⋯N hydrogen bonds to form chains, which are further associated into a three-dimensional structure through C—H⋯π interactions. iucr.org In the crystal of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak C—H⋯O and C—H⋯N interactions are crucial in forming dimers and corrugated sheets. nih.gov

These examples underscore the critical role of hydrogen bonds and π-interactions (both π-π stacking and C-H⋯π) in dictating the final supramolecular architecture. For this compound, the N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atoms and the π-systems of the pyrrole and aniline rings can act as acceptors, leading to complex and predictable self-assembly in the solid state.

Table 1: Crystallographic Data for the Related Compound (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine researchgate.net

ParameterValue
Chemical FormulaC₁₅H₁₄N₄O
Molecular Weight266.30 g/mol
Crystal SystemTriclinic
Space GroupP1
a (Å)9.1497 (2)
b (Å)12.3932 (3)
c (Å)12.7294 (3)
α (°)87.4070 (11)
β (°)82.6740 (12)
γ (°)75.0190 (12)
Volume (ų)1382.88 (6)
Z4

Catalysis and Ligand Design in Inorganic Chemistry

The structural motifs within this compound make it an attractive candidate for ligand design in coordination chemistry, with potential applications in catalysis.

The nitrogen atoms of the pyrrole ring and the N-methylaniline group possess lone pairs of electrons, making them excellent donor sites for coordination with transition metal ions. This allows this compound and its derivatives to function as ligands, forming stable complexes with various metals. The chemistry of Schiff bases derived from pyrrole, for example, has received significant attention due to the ability of these ligands to form stable complexes with transition metals like Cu(II) and Co(II). nih.gov Research has demonstrated the synthesis of new tridentate pyrrole-based ligands that successfully coordinate with first-row transition metals such as Copper(II) and Nickel(II). researchgate.net The resulting metal complexes often exhibit unique electronic and geometric properties, which can be fine-tuned by modifying the ligand's substituents. Benzimidazole derivatives containing an aniline group can also act as primary ligands in the formation of mixed-ligand complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). asrjetsjournal.org

Transition metal complexes derived from pyrrole- and aniline-based ligands are promising candidates for catalytic applications. These complexes can function as catalysts in various organic transformations. For instance, rhodium complexes with ligands containing aniline functionalities have been shown to act as catalysts for hydrogenation reactions. asrjetsjournal.org The design of new pyrrole-based ligands is also being explored for the development of water oxidation catalysts (WOCs) for applications in artificial photosynthesis. researchgate.net

These complexes can be employed in:

Homogeneous Catalysis: The metal complex is dissolved in the same phase as the reactants, allowing for high activity and selectivity under mild reaction conditions.

Heterogeneous Catalysis: The complex is immobilized on a solid support. This approach simplifies catalyst separation from the product mixture, enhancing reusability and making the process more economically viable.

Corrosion Inhibition Mechanisms: A Surface Chemistry and Computational Approach

Organic molecules containing heteroatoms and π-electrons are often effective corrosion inhibitors for metals in aggressive acidic environments. This compound possesses the key structural features required for a potent corrosion inhibitor.

The primary mechanism of corrosion inhibition by organic molecules like this compound is the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Studies on analogous compounds, such as 3-(1,3-oxazol-5-yl)aniline (B119962) and other pyrazole (B372694) derivatives, provide a model for this process. oup.comacs.org The adsorption can occur through two main pathways:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the aniline nitrogen can be protonated, and it can then interact with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. This is considered the stronger form of adsorption and is facilitated by the presence of lone pair electrons on the nitrogen atoms and the delocalized π-electrons of the pyrrole and aniline rings, which can interact with the vacant d-orbitals of the metal atoms (e.g., iron). oup.com

The inhibitor molecules displace water molecules from the metal surface and block the active sites where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) occurs. acs.org The effectiveness of the inhibition typically increases with the concentration of the inhibitor, as this leads to greater surface coverage. oup.comacs.org The adsorption process is often described by isotherms, such as the Langmuir adsorption isotherm, which confirms the formation of a monolayer of the inhibitor on the metal surface. oup.comacs.org

Table 2: Key Factors in the Adsorption of Aniline-Heterocycle Inhibitors on Metal Surfaces oup.comacs.org

Adsorption FactorDescriptionRole of this compound
Active Centers Atoms with lone pairs (N) and aromatic π-systems.Pyrrole nitrogen, aniline nitrogen, and π-electrons from both rings act as active centers for adsorption.
Adsorption Type Physisorption and Chemisorption.The molecule participates in both electrostatic interactions and covalent bond formation with the metal surface.
Inhibition Mode Mixed-Type Inhibition.Adsorption on the surface blocks both anodic and cathodic sites, reducing the overall corrosion rate.
Protective Layer A film of inhibitor molecules.Forms a barrier that prevents corrosive species from reaching the metal surface.

Structure-Activity Relationships in Inhibition Performance

The structure-activity relationship (SAR) of derivatives based on the this compound scaffold is crucial for understanding how chemical modifications influence their inhibitory potency against various biological targets. Although direct SAR studies on this compound are not extensively documented in publicly available research, examining the SAR of structurally similar compounds provides significant insights. Key modifications often involve substitutions on the aniline and pyrrole rings, as well as alterations to the linker between these moieties.

Research into related pyrrole and aniline derivatives has demonstrated that even minor structural changes can lead to substantial differences in inhibitory activity. These studies are fundamental in the rational design of more potent and selective inhibitors for specific enzymes or protein targets.

Monoamine Oxidase B (MAO-B) Inhibition by 1-Methyl-3-phenylpyrrole Derivatives

A study on 1-methyl-3-phenylpyrroles, which are structural analogs of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), reveals important SAR insights for the inhibition of monoamine oxidase B (MAO-B). nih.gov The oxidation products of these pyrroline (B1223166) precursors act as reversible competitive inhibitors of MAO-B. nih.gov The inhibitory potency was found to be significantly influenced by substituents on the phenyl ring.

Specifically, the introduction of electron-withdrawing groups with considerable steric bulk on the phenyl ring enhances the inhibitory potency. nih.gov For instance, the 1-methyl-3-(4-trifluoromethylphenyl)pyrrole derivative is a significantly more potent inhibitor than the unsubstituted 1-methyl-3-phenylpyrrole. nih.gov This highlights the importance of both electronic and steric factors in the interaction with the MAO-B active site. The relationship between the substituent's properties and the inhibition constant (Kᵢ) is a key aspect of the SAR for this class of compounds. nih.gov

CompoundSubstituent at C-4 of Phenyl RingMAO-B Inhibition (Kᵢ value in µM)
1-methyl-3-(4-trifluoromethylphenyl)pyrrole-CF₃1.30
1-methyl-3-phenylpyrrole-H118

Cyclin-Dependent Kinase (CDK) and Mer/c-Met Kinase Inhibition by Aniline Derivatives

In the context of cancer research, aniline derivatives have been extensively studied as kinase inhibitors. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs). Several of these analogs demonstrated potent inhibition of CDK2 and CDK4 and exhibited antiproliferative activity against human tumor cell lines. nih.gov

Further studies on 2-substituted aniline pyrimidine (B1678525) derivatives as dual inhibitors of Mer and c-Met kinases also provide valuable SAR data. nih.gov The inhibitory activities of these compounds were highly dependent on the nature of the substituent on the aniline ring. For example, certain substitutions led to potent dual inhibitory activity, validating the design concept. nih.gov The introduction of different substituted anilines resulted in a range of inhibitory potencies against Mer kinase, with some compounds showing significantly stronger inhibition than others. nih.gov However, the inhibitory activity against c-Met kinase was generally weaker for the same set of compounds. nih.gov

Compound SeriesTarget KinaseInhibitory Activity (IC₅₀ Range in nM)
2-substituted aniline pyrimidines (compounds 14a–14f)Mer Kinase8.1–462
2-substituted aniline pyrimidines (compounds 14a–14f)c-Met Kinase144.0–8897.0

One standout compound from this research, compound 18c , demonstrated robust dual inhibitory activity against both Mer and c-Met kinases. nih.gov

CompoundMer Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)
18c18.5 ± 2.333.6 ± 4.3

MERTK Inhibition by Pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine and 1-(Methylpiperidin-4-yl)aniline Hybrids

A hybrid drug design approach, combining pharmacophoric elements of pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine and 1-(methylpiperidin-4-yl)aniline, has led to the development of novel inhibitors of Mer-tyrosine kinase (MERTK), a promising cancer target. nih.gov The synthesized hybrid molecules were evaluated for their anticancer potential and MERTK inhibition. nih.gov Among the synthesized compounds, IK5 showed the most promising activity, with significant inhibition of MERTK and potent cytotoxic effects against several cancer cell lines. nih.gov

CompoundTarget% Inhibition at 10 µMA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
IK5MERTK~42%0.360.420.80

Q & A

Q. What are the established synthetic routes for N-Methyl-3-(1H-pyrrol-1-yl)aniline, and which catalytic systems are most effective?

Q. How can transition-metal-free synthesis of this compound derivatives be optimized for high-yield, scalable production?

  • Methodological Answer : Employ green chemistry strategies such as:
  • Oxidative Coupling : Use tert-butyl hydroperoxide (TBHP) as an oxidizer in DMSO at 120°C, achieving yields up to 94% for pyrrolo[1,2-a]quinoxalines .

  • Acid-Catalyzed Cyclization : Acetic acid (10 mol%) promotes Pictet–Spengler reactions with aldehydes, avoiding metal catalysts . Monitor electron-withdrawing substituents (e.g., -NO₂, -CF₃), which may hinder reactivity.

    • Data Table : Metal-Free Reaction Outcomes
SubstrateOxidant/CatalystConditionsYield (%)Limitation
2-(1H-pyrrol-1-yl)anilineTBHPDMSO, 120°C38–76Low yields with -CF₃ groups
Same + aldehydesAcOHRT to 120°C82–89Fails with meta-substituted EWGs

Q. What strategies mitigate agglomeration in conductive polymers incorporating this compound?

  • Methodological Answer : Copolymerization with pyrrole or 4-(1H-pyrrol-1-yl)phenol suppresses agglomeration in polyaniline derivatives, enhancing electrochemical performance in lithium-ion batteries . For biosensor applications, electropolymerize the monomer on indium tin oxide (ITO) surfaces and functionalize with peptides (e.g., RGD) via EDC chemistry to improve biocompatibility and conductivity .

Q. How can contradictions in electrochemical data (e.g., capacitance vs. stability) across studies be resolved?

  • Methodological Answer :
  • Control Experiments : Standardize testing conditions (e.g., electrolyte composition, scan rates). For instance, copolymerization with dopamine may increase capacitance but reduce cycle stability due to side reactions .
  • Advanced Characterization : Use in situ Raman spectroscopy or electrochemical impedance spectroscopy (EIS) to correlate structural changes with performance degradation .

Q. What considerations are critical for designing biosensors using this compound-based polymers?

  • Methodological Answer :
  • Electropolymerization : Optimize parameters (e.g., voltage range, monomer concentration) to form uniform films on ITO .
  • Functionalization : Post-polymerization modification with redox mediators (e.g., ferrocene) enhances electron transfer in glucose biosensors . Validate selectivity against interferents like uric acid using chronoamperometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.